



# protocol for in vitro transcription with N1-Methoxymethyl pseudouridine

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Compound of Interest

Compound Name: N1-Methoxymethyl pseudouridine

Cat. No.: B12395565

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An Application Note on the Protocol for In Vitro Transcription with N1-Methoxymethylpseudouridine (N1-mox $\Psi$ )

### Introduction

In vitro transcribed (IVT) messenger RNA (mRNA) has become a revolutionary tool in the development of vaccines and therapeutics.[1] A key innovation in synthetic mRNA technology is the substitution of canonical nucleosides with modified versions to enhance biological stability and reduce innate immunogenicity.[2][3] The incorporation of pseudouridine ( $\Psi$ ) and its derivatives, such as N1-methylpseudouridine (m1 $\Psi$ ), has been shown to significantly increase protein expression and reduce immune activation.[4][5][6]

N1-methoxymethylpseudouridine (N1-moxΨ), a novel N1-substituted derivative of pseudouridine, offers promising characteristics for therapeutic mRNA development. Like other N1-substituted pseudouridines, it is designed to improve the translational properties and reduce the immunogenic profile of the mRNA transcript.[5][7] The methoxymethyl group at the N1 position can influence base pairing and stacking interactions, potentially affecting transcription efficiency and the fidelity of translation.[5][8]

This application note provides a detailed protocol for the in vitro transcription of mRNA with the complete substitution of Uridine triphosphate (UTP) with N1-methoxymethylpseudouridine-5'-Triphosphate (N1-moxΨTP). It is intended for researchers, scientists, and drug development professionals engaged in the synthesis of modified mRNA for therapeutic applications.



## **Materials and Reagents**

A comprehensive list of necessary materials and a standard reaction setup are provided below.

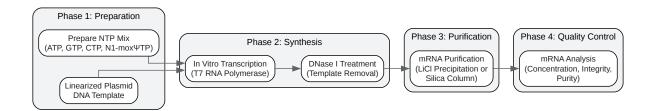
Table 1: Materials and Reagents

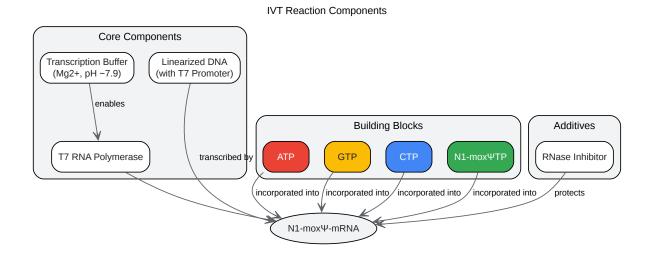
Reagent/Material	Supplier	Catalog No. (Example)
N1- Methoxymethylpseudouridine- 5'-Triphosphate	TriLink BioTechnologies	N-1105
Adenosine-5'-Triphosphate (ATP)	Standard Supplier	-
Guanosine-5'-Triphosphate (GTP)	Standard Supplier	-
Cytidine-5'-Triphosphate (CTP)	Standard Supplier	-
T7 RNA Polymerase	New England Biolabs	M0251
Linearized DNA Template (U-depleted, optional)	Custom Synthesis	-
10X Transcription Buffer	Included with Polymerase	-
RNase Inhibitor (e.g., Murine)	New England Biolabs	M0314
DNase I (RNase-free)	New England Biolabs	M0303
Lithium Chloride (LiCl) Solution (e.g., 8 M)	Standard Supplier	-
Nuclease-free Water	Standard Supplier	-
Tris-EDTA (TE) Buffer	Standard Supplier	-
Agarose Gel Electrophoresis System	Standard Supplier	-
RNA Purification Kit (e.g., silica column)	Standard Supplier	-



### **Experimental Workflow**

The overall process for generating N1-moxΨ-modified mRNA involves preparing the DNA template, performing the in vitro transcription reaction, purifying the resulting mRNA, and finally, analyzing the product for quality and integrity.





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